Cas no 1346691-72-2 ((5-(3,4-Difluorophenyl)pyridin-3-yl)methanol)

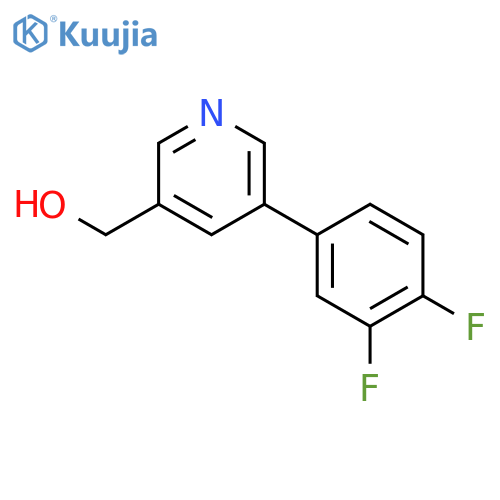

1346691-72-2 structure

商品名:(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol

(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol

- [5-(3,4-difluorophenyl)pyridin-3-yl]methanol

- DB-223146

- DTXSID80744379

- 1346691-72-2

-

- インチ: InChI=1S/C12H9F2NO/c13-11-2-1-9(4-12(11)14)10-3-8(7-16)5-15-6-10/h1-6,16H,7H2

- InChIKey: KOLHOHYNBLKSLQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1C2=CN=CC(=C2)CO)F)F

計算された属性

- せいみつぶんしりょう: 221.06522023g/mol

- どういたいしつりょう: 221.06522023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 33.1Ų

(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM172918-1g |

(5-(3,4-difluorophenyl)pyridin-3-yl)methanol |

1346691-72-2 | 95% | 1g |

$632 | 2021-08-05 | |

| Alichem | A029194855-1g |

(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol |

1346691-72-2 | 95% | 1g |

571.20 USD | 2021-06-01 | |

| Chemenu | CM172918-1g |

(5-(3,4-difluorophenyl)pyridin-3-yl)methanol |

1346691-72-2 | 95% | 1g |

$598 | 2022-06-13 |

(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

1346691-72-2 ((5-(3,4-Difluorophenyl)pyridin-3-yl)methanol) 関連製品

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量